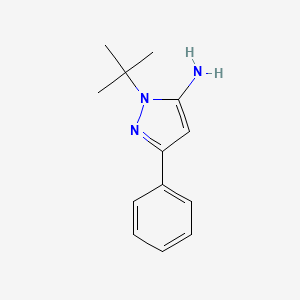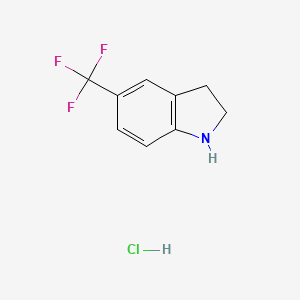
tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is an organic compound notable for its structural complexity and potential applications in various scientific fields. This compound features a tert-butyl ester group attached to a piperidine ring, which is further substituted with an aminomethyl group and a fluorophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step procedures starting with the formation of the piperidine ring, followed by the introduction of the fluorophenyl group. Key steps include nucleophilic substitution and amide coupling reactions, often under carefully controlled conditions to ensure stereochemical integrity.
Industrial Production Methods: : On an industrial scale, the production of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can involve batch or continuous flow processes. Catalysts and optimized reaction conditions are utilized to enhance yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo a range of reactions including oxidation, reduction, and substitution. For instance, oxidation may transform the piperidine ring into more oxidized derivatives, while reduction might target the ester or aminomethyl group.
Common Reagents and Conditions: : Oxidizing agents like KMnO4 or H2O2 can be employed for oxidation reactions, while reducing agents such as LiAlH4 or NaBH4 are useful for reductions. Substitution reactions often involve halogenated reagents and appropriate catalysts under anhydrous conditions.
Major Products Formed: : The products depend on the specific reaction pathway. Oxidation may yield piperidinone derivatives, while reduction could lead to the formation of more saturated piperidine or primary amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate serves as a building block for complex organic synthesis and drug design. Its stereochemistry is valuable in the synthesis of chiral molecules.
Biology: : In biological studies, this compound can be used as a probe to study enzyme interactions and receptor bindings due to its structural resemblance to neurotransmitters and other bioactive molecules.
Industry: : Industrially, it may find use in the production of high-value chemicals, including pharmaceuticals and agrochemicals, due to its functional versatility and stability.
Wirkmechanismus
The effects of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate are typically mediated through its interactions with biological receptors and enzymes. The molecular target might include neurotransmitter receptors or enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate include other piperidine derivatives and compounds with fluorophenyl groups. What sets this compound apart is its specific stereochemistry and the unique combination of functional groups, which can confer distinct biological activity and reactivity.
List of Similar Compounds
Piperidine-1-carboxylate derivatives with different substituents
Fluorophenyl-substituted amines
Tert-butyl ester-functionalized compounds
And there you have it—a comprehensive dive into this compound. Let's say you've encountered any compound-related curiosities?
Eigenschaften
CAS-Nummer |
1955548-13-6 |
|---|---|
Molekularformel |
C17H25FN2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1 |
InChI-Schlüssel |
IWJGXWXLGKKCJJ-UKRRQHHQSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


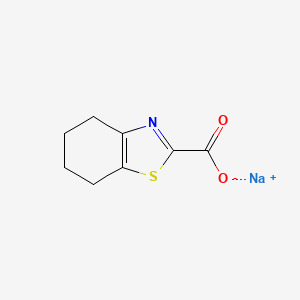
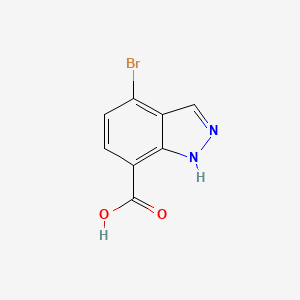


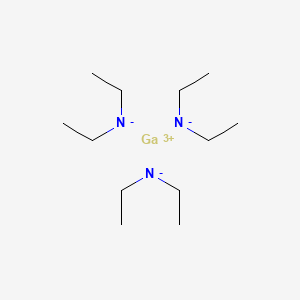
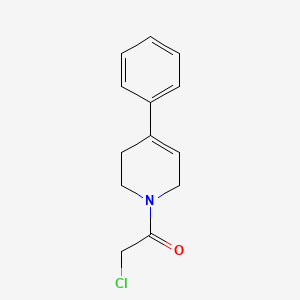
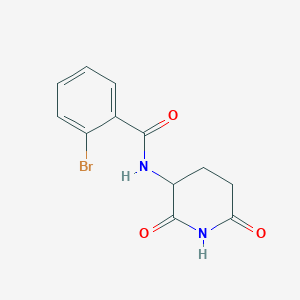
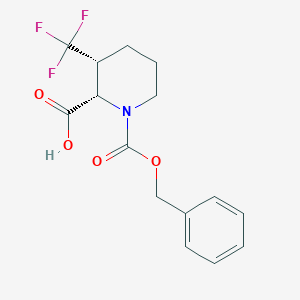

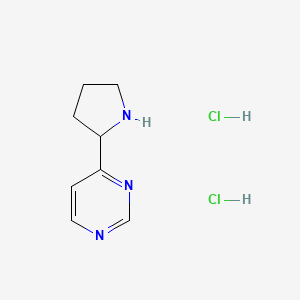
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)
